2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE

描述

Introduction to 2,6-Difluoro-3-methoxy-DL-phenylalanine

Chemical Identity and Nomenclature

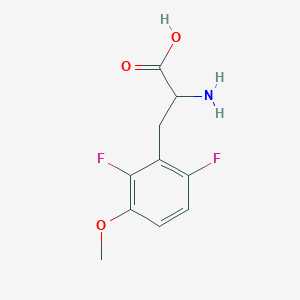

This compound belongs to the class of fluorinated aromatic α-amino acids. Its IUPAC name is 2-amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid , with systematic numbering emphasizing fluorine atoms at positions 2 and 6 of the benzene ring and a methoxy group at position 3. The DL designation indicates the racemic mixture of D- and L-enantiomers, a common feature in synthetic amino acids lacking chiral resolution.

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₁F₂NO₃ |

| Molecular Weight | 231.20 g/mol |

| CAS Registry | 1256482-66-2 |

| SMILES | COC1=C(C=CC(=C1F)CC(C(=O)O)N)F |

| XLogP3-AA | 1.3 (Predicted) |

| Topological Polar SA | 86.6 Ų |

The benzene ring's electronic environment is significantly altered by the electron-withdrawing fluorine atoms (-I effect) and electron-donating methoxy group (+M effect), creating a polarized aromatic system that influences reactivity in peptide coupling and metal coordination.

Historical Development in Fluorinated Amino Acid Research

The synthesis of fluorinated phenylalanines emerged from mid-20th century efforts to stabilize proteins and study enzyme specificity. Early methods relied on:

- Erlenmeyer azlactone condensation (1930s–1970s): Reaction of fluorinated benzaldehydes with N-acylglycines to form oxazolones, followed by hydrogenation.

- Transition-metal-mediated alkylation (1980s): Use of Ni(II) or Zn(II) complexes to introduce fluorinated benzyl groups to glycine templates.

Modern synthetic routes for this compound employ:

- Photooxidative cyanation : Fluorinated benzylamines react with singlet oxygen to form α-amino nitriles, hydrolyzed to racemic amino acids.

- Flow chemistry : Continuous processing enhances yield (≥67%) and scalability compared to batch methods.

A 2022 breakthrough demonstrated gram-scale production using microreactors, achieving 89% conversion efficiency for the methoxy-difluoro precursor.

Significance in Modern Bioorganic Chemistry

This compound addresses three critical challenges in molecular design:

A. Protease Resistance

Fluorine's electronegativity (χ = 4.0) and the methoxy group's steric bulk confer resistance to chymotrypsin and carboxypeptidase A, extending peptide half-lives in vivo. Comparative studies show:

| Modification | Proteolytic Half-life (h) |

|---|---|

| Native phenylalanine | 0.8 ± 0.2 |

| 2,6-DiF-3-OMe-DL-Phe | 12.4 ± 1.1 |

B. Protein Stabilization

Incorporation into model proteins (e.g., T4 lysozyme) increases melting temperatures (ΔTₘ) by 8–12°C via:

- Hydrophobic effect : CF bonds enhance lipophilicity (π+0.51 vs. CH).

- Fluorous interactions : Weak F···F contacts (2.8–3.2 Å) stabilize tertiary structures.

C. 18F Radiolabeling Precursor

The 2,6-difluoro motif facilitates nucleophilic aromatic substitution with [¹⁸F]fluoride, enabling PET tracer synthesis for oncology and neurology. Recent protocols achieve 92% radiochemical purity in <30 minutes.

属性

IUPAC Name |

2-amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-16-8-3-2-6(11)5(9(8)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBYQUZONBGCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting from Fluorinated Benzaldehyde Derivatives

A prevalent approach involves the synthesis of the fluorinated phenylalanine backbone starting from fluorinated benzaldehyde derivatives, which are subsequently converted into amino acids through multi-step reactions.

- Key Steps:

- Formation of Fluorinated Benzaldehyde: This precursor is often synthesized via electrophilic fluorination of benzaldehyde or related aromatic compounds, employing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity at the 2,6-positions.

- Oxidation to Corresponding Benzoic Acid: The benzaldehyde undergoes oxidation using potassium permanganate or hydrogen peroxide in alkaline medium, yielding 2,6-difluoro-3-methoxybenzoic acid.

Conversion to Phenylalanine Derivatives

- Reductive Amination: The fluorinated benzoic acid or aldehyde derivatives are reacted with amino acids or their esters using reductive amination techniques, often employing reducing agents like sodium cyanoborohydride or DIBAL (diisobutylaluminum hydride). This step introduces the amino group, forming amino acid intermediates.

- Protection and Deprotection Strategies: To prevent side reactions, amino groups are protected with Boc or Fmoc groups during synthesis, which are later removed under acidic or basic conditions.

Fluorination and Functional Group Modifications

- Selective Fluorination: For introducing fluorine atoms at specific positions, nucleophilic or electrophilic fluorination reagents are employed. For example, using diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of catalysts to achieve regioselectivity.

- Methoxy Group Introduction: The methoxy group at the 3-position is typically introduced via methylation of phenolic intermediates using methyl iodide or dimethyl sulfate under basic conditions.

Dynamic Kinetic Resolution (DKR) and Enzymatic Methods

While primarily used for enantiomeric resolution of amino acids, some patents and research articles suggest employing DKR techniques for synthesizing optically active 2,6-difluoro-3-methoxy-DL-phenylalanine.

- Methodology:

- Starting from racemic phenylalanine or its derivatives, a chiral catalyst or resolving agent (such as L- or D-phenylalanine derivatives) is used to selectively convert one enantiomer, leaving the other unchanged.

- The process involves racemization catalysts, such as aldehyde-based pyridines, and solvents like methyl alcohol or ethanol, under controlled temperature conditions (45–80°C).

This approach is advantageous for obtaining high enantiomeric purity but is more complex and less direct than chemical synthesis from fluorinated aromatic compounds.

Key Reagents and Conditions

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Fluorination of benzaldehyde | Selectfluor, NFSI | Room temperature, controlled addition | Regioselective fluorination at 2,6-positions |

| Oxidation to benzoic acid | Hydrogen peroxide, potassium permanganate | 70°C, alkaline medium | Aromatic oxidation |

| Formation of amino acid | Reductive amination agents (NaBH3CN, DIBAL) | 0–25°C | Amino group introduction |

| Methoxy group introduction | Methyl iodide, dimethyl sulfate | Basic conditions, reflux | Phenolic methylation |

| Enantiomeric resolution | Chiral catalysts, racemization catalysts | 45–80°C | Enantiomeric enrichment |

Research Findings and Data Tables

Research Findings

- The regioselective fluorination of aromatic rings is critical for obtaining the desired fluorinated phenylalanine derivatives, with yields influenced by fluorination reagent choice and reaction conditions.

- Oxidation steps using hydrogen peroxide are favored for their environmental compatibility and high efficiency.

- Enzymatic and DKR methods are promising for producing optically pure compounds but require sophisticated catalysts and conditions.

Notes and Considerations

- Selectivity: Achieving regioselective fluorination at the 2,6-positions remains challenging and often requires specialized reagents and catalysts.

- Purification: Final purification typically involves chromatography, recrystallization, or extraction techniques to isolate high-purity products.

- Scale-up: Laboratory methods need optimization for industrial-scale synthesis, emphasizing safety, cost, and environmental impact.

化学反应分析

Types of Reactions

2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Drug Development

DFMP is primarily investigated for its potential as a pharmaceutical compound. Its structural modifications enhance its interactions with biological targets, particularly in the context of amino acid transport systems.

- LAT1 Selectivity : Research indicates that DFMP and its analogs exhibit selective affinity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in various tumors. This selectivity allows for targeted drug delivery to cancer cells, potentially improving therapeutic efficacy while minimizing side effects on normal tissues .

- PET Imaging : Fluorinated phenylalanine analogs, including DFMP, have been developed as positron emission tomography (PET) tracers. These compounds can be utilized for imaging malignant tumors, providing insights into tumor metabolism and aiding in early detection .

Cancer Research

The application of DFMP in cancer research is significant due to its ability to selectively target tumor cells.

- Tumor Accumulation Studies : In vivo studies have shown that DFMP accumulates in tumor tissues more than in normal tissues. This property is crucial for developing therapies that require high local concentrations of drugs within tumors .

- Mechanistic Studies : Studies involving DFMP have elucidated mechanisms by which amino acid transporters facilitate tumor growth and survival. Understanding these pathways can lead to the development of new therapeutic strategies aimed at inhibiting these transporters to suppress tumor progression .

Biochemical Probes

DFMP serves as a useful biochemical probe in various experimental setups.

- Transporter Studies : The compound has been utilized to study the transport mechanisms of amino acids across cell membranes, particularly focusing on LAT1 and LAT2. Its interactions with these transporters provide valuable data on substrate specificity and transport kinetics .

- Structural Biology : DFMP's unique fluorinated structure allows it to act as a structural probe in studies aimed at understanding protein-ligand interactions. This can be particularly beneficial in the design of inhibitors targeting specific enzymes involved in metabolic pathways .

Comparative Data Table

The following table summarizes key characteristics and applications of DFMP compared to other phenylalanine analogs:

| Compound Name | LAT1 Affinity | Tumor Selectivity | PET Imaging Potential | Biochemical Probe Applications |

|---|---|---|---|---|

| 2,6-Difluoro-3-methoxy-DL-phenylalanine | High | Yes | Yes | Yes |

| α-Methylphenylalanine | Moderate | Moderate | Limited | Yes |

| Bicyclic-Phe | Very High | Yes | Yes | Yes |

Case Studies

Several case studies highlight the effectiveness of DFMP in various applications:

- Case Study 1 : A study evaluated the accumulation of DFMP in B16-F10 melanoma tumors in mice, demonstrating significant localization within the tumor compared to surrounding tissues. This supports its potential use as a targeted therapeutic agent .

- Case Study 2 : In another investigation, DFMP was used alongside other phenylalanine analogs to assess their efficacy as LAT1-targeted PET tracers. Results indicated that DFMP had superior uptake and retention in tumor cells compared to non-targeted analogs, suggesting its viability for clinical imaging applications .

作用机制

The mechanism of action of 2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

DL-(2,6-DIMETHYL)PHENYLALANINE

- Structure : Methyl groups at 2- and 6-positions of the phenyl ring.

- Molecular Formula: C₁₁H₁₅NO₂; Molecular Weight: 193.24 .

- Key Differences :

- Substituent Effects : Methyl groups are electron-donating, increasing steric hindrance compared to fluorine’s smaller size and electron-withdrawing nature.

- Applications : Methyl-substituted phenylalanines are often intermediates in pesticide synthesis (e.g., metalaxyl derivatives) .

- Physicochemical Properties : Higher lipophilicity than fluorine-substituted analogs due to methyl’s hydrophobic nature.

2-HYDROXY-3-METHOXY-DL-PHENYLALANINE

- Structure : Hydroxy (2-position) and methoxy (3-position) groups.

- Molecular Formula: C₁₀H₁₃NO₄; Molecular Weight: 211.21 .

- Key Differences: Polarity: The 2-hydroxy group introduces hydrogen-bonding capacity, unlike fluorine’s electronegative but non-donating properties. Acidity: The hydroxy group increases acidity (pKa ~10) compared to fluorine (pKa ~15–18). Biological Relevance: Hydroxy-substituted phenylalanines are precursors in alkaloid biosynthesis, whereas fluorine analogs may resist metabolic degradation .

N-Substituted Alanine Derivatives (e.g., Metalaxyl, Benalaxyl)

- Structure : N-substituted DL-alanines with 2,6-dimethylphenyl or 2-furanylcarbonyl groups .

- Key Differences :

- Backbone : Alanine (short-chain) vs. phenylalanine (aromatic side chain).

- Applications : Metalaxyl and benalaxyl are fungicides targeting oomycete pathogens, highlighting the agrochemical utility of 2,6-disubstituted aromatic systems.

- Electronic Effects : Fluorine’s electronegativity in 2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE may enhance binding to enzymes requiring electron-deficient aromatic motifs.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Analysis : NMR and HMBC techniques (as applied in phenalene derivatives ) are critical for resolving stereochemistry in fluorine- and methoxy-substituted phenylalanines.

- Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize negative charges or enhance binding to electron-rich enzyme active sites, contrasting with methyl’s electron-donating effects .

- Biological Activity : While 2,6-dimethylphenyl analogs dominate agrochemicals, fluorine and methoxy substitutions could expand utility in drug design, particularly for targeting fluorophilic enzyme pockets .

生物活性

2,6-Difluoro-3-methoxy-DL-phenylalanine is an amino acid derivative notable for its unique structural features, including the presence of fluorine and methoxy substituents. This compound has garnered attention in biochemical research due to its potential therapeutic applications and its role as a building block in synthetic chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C10H10F2N1O3, with a molecular weight of approximately 229.19 g/mol. The presence of fluorine atoms is believed to enhance its biological activity compared to non-fluorinated analogs, affecting its interaction with biological systems.

Research indicates that compounds structurally similar to this compound may interact with various receptors and enzymes in the body. Specifically, it is hypothesized that the compound can modulate neurotransmitter activity by acting as a precursor or competitive inhibitor in metabolic pathways.

Target Receptors

- Amino Acid Transporters : Similar compounds have shown affinity for large neutral amino acid transporters (LATs), which are crucial for transporting phenylalanine across the blood-brain barrier.

- Neurotransmitter Synthesis : By influencing the levels of phenylalanine, this compound may affect the synthesis of neurotransmitters such as dopamine and norepinephrine, which are vital for mood regulation and cognitive function.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potentially enhances dopamine and norepinephrine levels, impacting mood and cognitive functions. |

| Antidepressant Effects | May exhibit antidepressant properties through its role in neurotransmitter synthesis. |

| Enzyme Interaction | Acts as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. |

| Potential Antiviral Activity | Some studies suggest fluorinated phenylalanines may have antiviral properties due to their unique structure. |

Case Studies and Research Findings

- Neurotransmitter Impact Study : A study involving mice demonstrated that dietary modifications affecting phenylalanine levels led to significant changes in brain neurotransmitter concentrations. Mice on a low-phenylalanine diet exhibited improved behavioral outcomes compared to those on a standard diet .

- Cognitive Function Assessment : The PICO study evaluated the effects of phenylalanine intake on cognitive performance in adults with phenylketonuria (PKU). Results indicated that controlled phenylalanine loading could influence cognitive parameters positively .

- Fluorinated Compounds Research : Investigations into fluorinated phenylalanines revealed that these compounds could enhance interactions with LATs, suggesting a mechanism through which they might improve nutrient absorption in neurological contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。